
4-bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide, or 4-Br-3-PO-NQBS, is an organic compound that has been used in various scientific research applications. This compound has been studied for its potential to serve as a platform for drug discovery and development. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have all been thoroughly investigated.
Aplicaciones Científicas De Investigación
4-Br-3-PO-NQBS has been studied for its potential to serve as a platform for drug discovery and development. It has been used in various scientific research applications, such as the synthesis of novel heterocyclic compounds, the development of novel anti-cancer agents, and the synthesis of novel antiviral agents. It has also been used in the synthesis of novel anti-inflammatory agents and the development of novel antibiotics.
Mecanismo De Acción
The mechanism of action of 4-Br-3-PO-NQBS is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. Additionally, 4-Br-3-PO-NQBS has been found to inhibit the activity of several other enzymes, including the enzyme 5-lipoxygenase (5-LOX).
Biochemical and Physiological Effects
4-Br-3-PO-NQBS has been found to have a number of biochemical and physiological effects. In particular, it has been found to inhibit the activity of COX-2 and 5-LOX, which are involved in the synthesis of prostaglandins and other inflammatory mediators. Additionally, 4-Br-3-PO-NQBS has been found to have anti-cancer, antiviral, and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Br-3-PO-NQBS in lab experiments include its relatively low cost and its ease of synthesis. Additionally, 4-Br-3-PO-NQBS has been found to have a number of biochemical and physiological effects, which makes it useful for a variety of scientific research applications. However, there are also some limitations to using 4-Br-3-PO-NQBS in lab experiments. For example, the mechanism of action of 4-Br-3-PO-NQBS is not yet fully understood, and its effects on humans have not yet been studied.
Direcciones Futuras
There are several potential future directions for research on 4-Br-3-PO-NQBS. For example, further research could be conducted to better understand the mechanism of action of 4-Br-3-PO-NQBS and to determine its effects on humans. Additionally, further studies could be conducted to identify new potential applications for 4-Br-3-PO-NQBS, such as the development of novel anti-cancer agents, antiviral agents, and anti-inflammatory agents. Finally, further research could be conducted to identify new synthesis methods for 4-Br-3-PO-NQBS that are more efficient and cost-effective.
Métodos De Síntesis
4-Br-3-PO-NQBS can be synthesized using a two-step process. In the first step, 4-bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonyl chloride is reacted with sodium hydroxide in aqueous solution to form the desired compound. In the second step, the product is purified by recrystallization from an appropriate solvent.
Propiedades
IUPAC Name |
4-bromo-3-propoxy-N-quinolin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c1-2-9-24-18-11-15(7-8-16(18)19)25(22,23)21-14-10-13-5-3-4-6-17(13)20-12-14/h3-8,10-12,21H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSYEZAWZYBUDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-propoxy-N-(quinolin-3-yl)benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



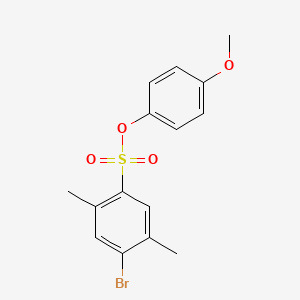
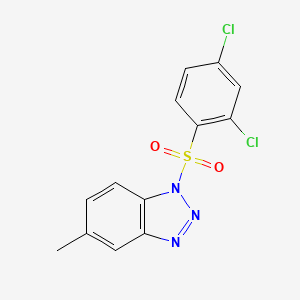

![4-bromo-3-ethoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434473.png)
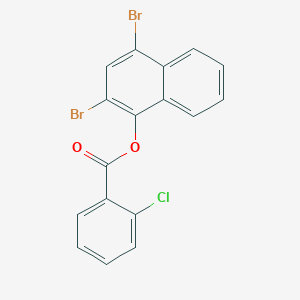

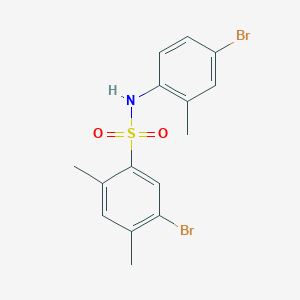
![N-{[1,1'-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide](/img/structure/B6434494.png)
![1-(9H-carbazol-9-yl)-3-[(2-methylquinolin-8-yl)oxy]propan-2-ol](/img/structure/B6434503.png)
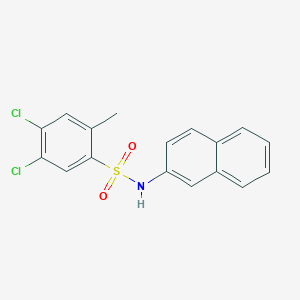
![N-[4-(2-bromo-4,5-dichlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6434515.png)
